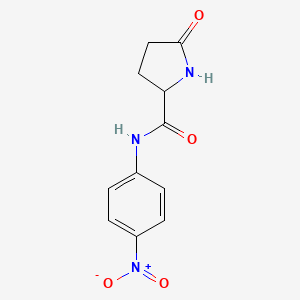
N-(4-nitrophenyl)-5-oxoprolinamide
描述
Pyridine-p-nitroanisole, commonly referred to as N-(4-nitrophenyl)-5-oxoprolinamide, is a chemical compound that combines pyridine and p-nitroanisole. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N, while p-nitroanisole is an aromatic compound with the chemical formula C7H7NO3. Pyridine-p-nitroanisole is often used in photochemical studies and as an actinometer to measure light intensity in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Pyridine-p-nitroanisole involves the substitution of the methoxy group in p-nitroanisole with pyridine. This reaction typically occurs in the presence of a catalyst and under specific conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
NO2−C6H4−OCH3+C5H5N→NO2−C6H4−N(C5H5)+CH3OH
Industrial Production Methods
In an industrial setting, the production of Pyridine-p-nitroanisole may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions
Pyridine-p-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group in Pyridine-p-nitroanisole can be oxidized to form different products.
Reduction: The nitro group can also be reduced to an amino group under specific conditions.
Substitution: The aromatic ring in Pyridine-p-nitroanisole can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is p-aminoanisole.
Substitution: Various substituted derivatives of Pyridine-p-nitroanisole can be formed depending on the substituent introduced.
科学研究应用
Pyridine-p-nitroanisole has several applications in scientific research, including:
Photochemical Studies: It is used as an actinometer to measure light intensity in photochemical reactions.
Environmental Chemistry: It helps in studying the photodegradation of pollutants in aquatic environments.
Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) to determine the concentration of various compounds.
Material Science: It is used in the synthesis of advanced materials with specific optical properties.
作用机制
The mechanism of action of Pyridine-p-nitroanisole involves the interaction of its nitro and pyridine groups with various molecular targets. The nitro group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with other molecules. The pyridine group can act as a ligand, coordinating with metal ions and influencing their reactivity.
相似化合物的比较
Pyridine-p-nitroanisole can be compared with similar compounds such as p-nitroacetophenone-pyridine and p-nitrobenzaldehyde-pyridine. These compounds share similar structural features but differ in their reactivity and applications. For example:
p-Nitroacetophenone-pyridine: This compound has a ketone group instead of a methoxy group, leading to different reactivity in photochemical reactions.
p-Nitrobenzaldehyde-pyridine: This compound has an aldehyde group, which affects its chemical behavior and applications.
Pyridine-p-nitroanisole is unique due to its specific combination of functional groups, making it particularly useful in photochemical studies and as an actinometer.
属性
IUPAC Name |
N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNBEWLBSCSJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3-chlorobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B7784048.png)
![4-(2-{4-[(PHENYLCARBAMOYL)OXY]PHENYL}PROPAN-2-YL)PHENYL N-PHENYLCARBAMATE](/img/structure/B7784055.png)
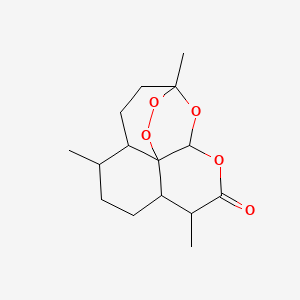
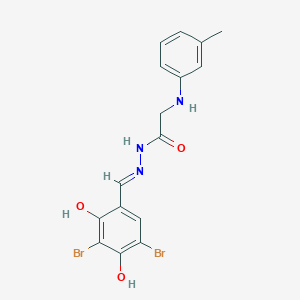
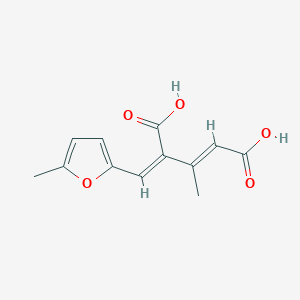
![N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid](/img/structure/B7784071.png)
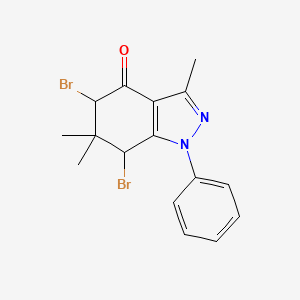
![N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide](/img/structure/B7784085.png)
![3-Methyl-3-[(2-oxopropyl)amino]butan-2-one](/img/structure/B7784093.png)
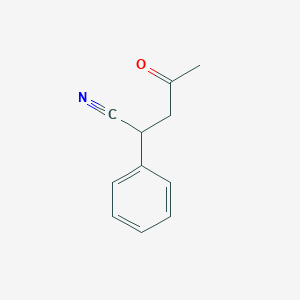
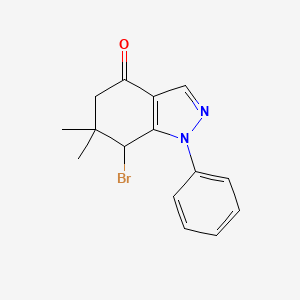
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7784119.png)

![2-[4-[(Z)-[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]diazenyl]-1,2,5-oxadiazol-3-yl]acetic acid](/img/structure/B7784127.png)
